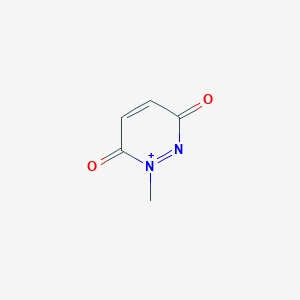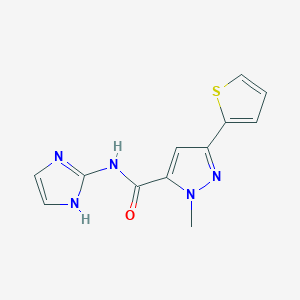
1-Methylpyridazin-1-ium-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpyridazin-1-ium-3,6-dione is a heterocyclic compound that features a six-membered ring containing two nitrogen atoms and two carbonyl groups This compound is part of the pyridazine family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpyridazin-1-ium-3,6-dione can be synthesized through several methods. One common approach involves the reaction of hydrazine with maleic anhydride, followed by methylation. The reaction typically occurs in an aqueous medium at elevated temperatures (around 95°C) and requires 2-4 hours . Another method involves the use of ion-exchange resins as catalysts, which offer advantages such as high selectivity and reusability .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of solid catalysts and optimized reaction conditions helps in scaling up the production process while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-Methylpyridazin-1-ium-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyridazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and alkylating agents are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridazines, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
1-Methylpyridazin-1-ium-3,6-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methylpyridazin-1-ium-3,6-dione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that alter their activity. This site-selective modification is particularly useful in drug development and protein engineering .
Comparison with Similar Compounds
1,2-Dihydropyridazine-3,6-dione: Known for its use as a herbicide and plant growth regulator.
Pyrrolopyrazine derivatives: Exhibits antimicrobial and kinase inhibitory activities.
1H-Pyrazolo[3,4-b]pyridines: Used in biomedical applications for their diverse biological activities.
Uniqueness: 1-Methylpyridazin-1-ium-3,6-dione stands out due to its unique combination of reactivity and stability, making it a versatile compound in both synthetic and applied chemistry. Its ability to undergo a wide range of chemical reactions and its significant biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H5N2O2+ |
|---|---|
Molecular Weight |
125.11 g/mol |
IUPAC Name |
1-methylpyridazin-1-ium-3,6-dione |
InChI |
InChI=1S/C5H5N2O2/c1-7-5(9)3-2-4(8)6-7/h2-3H,1H3/q+1 |
InChI Key |
WKQDNLISJDOFME-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=NC(=O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluoro-2-{[2-(1H-indol-3-yl)ethyl]carbamoyl}phenyl)pyrrolidine-1-carboxamide](/img/structure/B12166630.png)
![ethyl 2-[(3E)-3-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12166634.png)

![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-5-yl)methanone](/img/structure/B12166647.png)
![[1-(1H-tetrazol-1-yl)cyclohexyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B12166649.png)
![3-[5-(benzyloxy)-1H-indol-1-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanamide](/img/structure/B12166653.png)
![8-(1-methylindol-3-yl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione](/img/structure/B12166655.png)
![2,3,3-Trimethyl-3H-pyrrolo[3,2-h]quinoline](/img/structure/B12166661.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide](/img/structure/B12166665.png)
![2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B12166688.png)
![6-cyclopropyl-N-(2,4-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12166696.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B12166697.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12166705.png)

